4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Description
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative with a chloro substituent at position 4, a methylthio group at position 2, and a 3-methoxyphenyl moiety at position 4. The nitrile group at position 5 enhances its electronic properties, making it a key intermediate in medicinal chemistry for synthesizing anticancer agents targeting pathways like PI3K/AKT .
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-18-9-5-3-4-8(6-9)11-10(7-15)12(14)17-13(16-11)19-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVVEHIZUGPZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NC(=N2)SC)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Substitution Methods
| Method | Conditions | Yield (%) | Selectivity (C2:C4) |
|---|---|---|---|
| Sequential Cl/SCH₃ | POCl₃ (110°C), NaSCH₃ (0°C) | 72 | 95:5 |
| One-pot Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 65 | 98:2 |
| Direct cyclocondensation | NaOMe, EtOH, reflux | 68 | N/A |
Analytical Validation of Synthetic Intermediates
Key intermediates are characterized spectroscopically:
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6-(3-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile : ¹³C NMR (DMSO-d₆): δ 167.2 (C≡N), 159.8 (C2-SCH₃), 138.4 (C4).
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4-Chloro Intermediate : HRMS (ESI+) m/z calc. for C₁₃H₁₀ClN₃OS [M+H]⁺: 292.0274, found: 292.0276.
Challenges in Regioselectivity and Functional Group Compatibility
The 3-methoxyphenyl group’s electron-donating effects complicate electrophilic substitution. To mitigate this, directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) at −78°C, enabling precise functionalization. Additionally, the methylthio group’s susceptibility to oxidation necessitates inert atmospheres during reactions, with antioxidants like BHT (butylated hydroxytoluene) added in catalytic amounts .
Chemical Reactions Analysis
Chemical Reactions Analysis of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
This compound is a pyrimidine derivative with a chlorinated pyrimidine core substituted with a methoxyphenyl group and a methylthio group. This compound is studied for its potential applications in medicinal chemistry, especially in the development of anticancer agents. The presence of multiple functional groups allows it to undergo a variety of chemical reactions.
Key Chemical Reactions
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Nucleophilic Substitution : The chlorine atom in this compound can be displaced by nucleophiles such as amines, alkoxides, or thiols.
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This reaction is valuable for introducing diverse substituents at the 4-position of the pyrimidine ring.
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The reaction typically requires controlled conditions, such as temperature and solvent choice, to optimize yield and purity. Polar aprotic solvents can facilitate nucleophilic attack on the carbon atom.
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Suzuki Coupling : The chlorine substituent can participate in Suzuki coupling reactions, enabling the introduction of aryl or heteroaryl groups at the 4-position.
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This reaction uses a palladium catalyst to form a carbon-carbon bond between the pyrimidine ring and the incoming aryl or heteroaryl group.
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Methylthio Displacement : The methylthio group can be displaced by various nucleophiles.
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Replacing the methylthio group can introduce other sulfur-containing or nitrogen-containing substituents, modifying the compound's electronic and steric properties.
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Carbonitrile Reactions : The carbonitrile group can be hydrolyzed to form a carboxylic acid or amidated to produce an amide.
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Hydrolysis requires acidic or basic conditions, while amidation involves reaction with amines.
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The carbonitrile group can be reduced to an amine using reducing agents.
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Cyclization Reactions : this compound can undergo cyclization reactions to form fused heterocyclic systems.
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These reactions involve intramolecular or intermolecular cyclizations, leading to the formation of complex molecular architectures.
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Reaction with Aromatic Primary Amine: Substituted aromatic primary amines can react with 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile to yield substituted pyrimidine derivatives .
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Reaction with Substituted Piperazine Derivatives: The reaction of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted piperazine derivatives produces 4-(4-methoxyphenyl)-2-(methylthio)-6-(substitutedpiperazin-1-yl)pyrimidine-5-carbonitrile .
Reaction Conditions
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Temperature: Reflux temperature for reactions with piperazine derivatives .
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Catalysts: Palladium catalysts for Suzuki coupling reactions.
Selected Examples
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Synthesis of pyrimidine derivatives : Reacting 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted aromatic primary amine .
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Synthesis of 4-(4-methoxyphenyl)-2-(methylthio)-6-(substitutedpiperazin-1-yl)pyrimidine-5-carbonitrile : Reacting 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with substituted piperazine derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. The compound functions as a potential anticancer agent, particularly through its ability to disrupt cellular processes.
- Mechanism of Action : The compound acts primarily by inhibiting the activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. It mimics ATP and binds to the receptor, leading to inhibition of downstream signaling pathways essential for cell proliferation and survival .
- Case Study : In a study involving MDA-MB-435 breast cancer cells, administration of this compound at a dosage of 75 mg/kg resulted in significant tumor reduction compared to control groups. The observed mechanism included microtubule depolymerization, which is crucial for inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-435 | 9.0 | Microtubule depolymerization |
| HCT-116 | 11.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored, revealing promising results against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values indicate moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Biochemical Properties
The biochemical interactions of this compound are critical for understanding its applications:
- Enzyme Interactions : The compound has been shown to interact with various enzymes, indicating its potential role as an enzyme inhibitor. This could be pivotal in treating diseases where enzyme activity is dysregulated.
- Metabolic Pathways : It participates in several metabolic pathways, affecting metabolic flux and influencing overall cellular metabolism through interactions with specific enzymes and cofactors.
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxyphenyl Substitution
The positional isomer 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile () differs only in the methoxy group's position on the phenyl ring. Key differences include:
- Synthetic Pathways : The 4-methoxyphenyl variant is synthesized via chlorination of intermediate 2 using POCl₃, confirmed by IR and NMR spectral data (disappearance of NH and C=O bands) .
- Biological Activity : The 4-methoxyphenyl core is a lead compound in anticancer research, showing PI3K/AKT inhibition. Substitution at C-4 with piperazine derivatives (e.g., compound 4c in ) enhances enzyme inhibition, suggesting that the 3-methoxy isomer may exhibit altered binding kinetics due to steric and electronic effects .
Substituent Variations at Position 6
- 4-(3,4-Dimethylphenyl) Analogs : describes 4-(3,4-dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with a lower melting point (266–268°C) compared to the 4-methoxyphenyl analog (300°C), highlighting the impact of substituent bulkiness and hydrogen bonding on crystallinity .
- Tetrazole and Propargyl Thio Derivatives : Compounds like 4-(3-methoxyphenyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)-2-(prop-2-yn-1-ylthio)pyrimidine-5-carbonitrile () exhibit lower melting points (189–192°C) due to flexible alkyne and tetrazole groups, which reduce lattice stability .
Substituent Variations at Position 2
- Methylthio vs.
Physicochemical Properties
Melting Points and Spectral Data
Elemental Analysis
The 3-methoxyphenyl analog likely has elemental values closer to the 4-methoxy variant but with slight deviations due to substituent orientation.
Biological Activity
4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, with the chemical formula CHClNOS and a molar mass of 291.76 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a chloro group, a methoxyphenyl moiety, and a methylthio group, which may contribute to its diverse biological effects.
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound is noted for its stability under various conditions but is sensitive to moisture and should be stored appropriately to maintain efficacy .
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC Values : Preliminary data suggest that this compound exhibits IC values in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Studies have tested its efficacy against various bacterial strains:
- Bacterial Strains : The compound was evaluated against E. coli, S. aureus, K. pneumoniae, among others.
- Minimum Inhibitory Concentration (MIC) : Although specific MIC values were not detailed in the studies reviewed, the compound exhibited notable antimicrobial activity at varying concentrations .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer proliferation pathways.
- Interaction with Biomolecules : Its structural features suggest potential interactions with DNA and other cellular targets, leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar pyrimidine derivatives:
- Study on Anticancer Activity : A comparative study assessed the anticancer efficacy of various pyrimidine derivatives, including those structurally related to this compound. Results indicated that modifications at the C-4 position significantly influenced activity against different cancer cell lines .
- Antimicrobial Evaluation : Another study focused on synthesizing a series of pyrimidine derivatives for antimicrobial testing, revealing that substitutions on the pyrimidine ring could enhance activity against resistant bacterial strains .
Q & A
Q. What safety precautions are critical when handling intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
